molecular formula C7H8F3N B2920313 1-Methyl-3-(trifluoromethyl)cyclobutane-1-carbonitrile CAS No. 2503202-20-6

1-Methyl-3-(trifluoromethyl)cyclobutane-1-carbonitrile

Cat. No.: B2920313
CAS No.: 2503202-20-6
M. Wt: 163.143
InChI Key: KASLBLUHEPUTHO-UHFFFAOYSA-N
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Description

1-Methyl-3-(trifluoromethyl)cyclobutane-1-carbonitrile is a cyclobutane derivative featuring a methyl group, a trifluoromethyl group, and a nitrile functional group at distinct positions on the strained four-membered ring. For instance, cyclobutane derivatives are often synthesized via alkylation and oxidation reactions, as demonstrated in the preparation of 1-methyl-3-methylenecyclobutanecarbonitrile using lithium diisopropylamide (LDA) and methyl iodide . The trifluoromethyl group enhances lipophilicity and metabolic stability, making such compounds relevant in medicinal chemistry, particularly as intermediates for kinase inhibitors like JAK inhibitors .

Properties

IUPAC Name

1-methyl-3-(trifluoromethyl)cyclobutane-1-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8F3N/c1-6(4-11)2-5(3-6)7(8,9)10/h5H,2-3H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KASLBLUHEPUTHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(C1)C(F)(F)F)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8F3N
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-3-(trifluoromethyl)cyclobutane-1-carbonitrile can be achieved through several methods. One common approach involves the radical trifluoromethylation of cyclobutane derivatives. This process typically employs reagents such as trifluoromethyl iodide (CF3I) and radical initiators under controlled conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale radical trifluoromethylation reactions, utilizing specialized equipment to handle the reagents and maintain the necessary reaction conditions. The scalability of these methods ensures the efficient production of the compound for various applications .

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-3-(trifluoromethyl)cyclobutane-1-carbonitrile undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines .

Mechanism of Action

The mechanism by which 1-Methyl-3-(trifluoromethyl)cyclobutane-1-carbonitrile exerts its effects involves interactions with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of biological molecules. This interaction can influence various biochemical pathways, leading to the observed effects .

Comparison with Similar Compounds

Cyclobutane Derivatives

  • 1-Methyl-3-oxocyclobutanecarbonitrile : This compound shares the cyclobutane core and nitrile group but replaces the trifluoromethyl group with an oxo (keto) group. The absence of the electron-withdrawing trifluoromethyl group likely reduces ring strain and alters reactivity. Synthesis involves oxidation of 1-methyl-3-methylenecyclobutanecarbonitrile, though exact physical data are unavailable .
  • 3-(((4-(Trifluoromethyl)benzoyl)oxy)imino)cyclobutane-1-carbonitrile: A related cyclobutane carbonitrile used in visible-light photoredox catalysis for dicarbofunctionalization reactions. Its trifluoromethylbenzoyloxy group enhances electrophilicity, enabling diverse reactivity compared to the methyl-substituted analog .

Cyclopentane Derivatives

  • 1-(3-Fluoro-2-hydroxypropyl)-3-methylcyclopentane-1-carbonitrile: Features a cyclopentane ring with a nitrile group, a methyl group, and a fluorinated hydroxypropyl chain. Its molecular weight (185.24 g/mol) and purity (≥95%) suggest utility as a bioactive intermediate, though melting and boiling points are unspecified .

Heterocyclic Derivatives

  • 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic Acid : A pyrazole-based analog with a trifluoromethyl group and carboxylic acid functionality. Its higher melting point (203°C) and commercial availability highlight its stability and utility as a building block for agrochemicals or pharmaceuticals .
  • Oxadiazole Derivatives (e.g., compounds from ): These incorporate the 1-methyl-3-(trifluoromethyl)pyrazole moiety into a 1,3,4-oxadiazole scaffold. Key properties include:
Compound (Oxadiazole Derivatives) Melting Point (°C) Yield (%) Physical State Key Functional Groups
2-((4-Bromobenzyl)thio)-5-(1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)-1,3,4-oxadiazole 113–114 83.3 White solid Bromobenzyl, trifluoromethyl, thioether
2-((Allylthio)-5-(1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)-1,3,4-oxadiazole 77–78 78.4 White solid Allylthio, trifluoromethyl
2-((2-Fluorobenzyl)thio)-5-(1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)-1,3,4-oxadiazole 101–101 78.2 White solid Fluorobenzyl, trifluoromethyl

These oxadiazoles exhibit moderate-to-high yields (27.7–83.3%) and melting points correlated with substituent bulkiness. The trifluoromethyl group likely enhances thermal stability and hydrophobicity .

Biological Activity

1-Methyl-3-(trifluoromethyl)cyclobutane-1-carbonitrile is a compound of increasing interest in various fields including medicinal chemistry and drug discovery. Its unique trifluoromethyl group contributes to its biological activity, making it a potential candidate for therapeutic applications. This article delves into the biological activity of this compound, summarizing key research findings, mechanisms of action, and potential applications.

Chemical Structure and Properties

This compound has a distinctive structure characterized by a cyclobutane ring substituted with a trifluoromethyl group and a carbonitrile functional group. The presence of the trifluoromethyl group enhances the lipophilicity and metabolic stability of the compound, which is crucial for its biological activity.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, highlighting its potential as an antimicrobial, anticancer, and anti-inflammatory agent.

Antimicrobial Activity

Research indicates that compounds containing trifluoromethyl groups often exhibit enhanced antimicrobial properties. For instance, studies have shown that similar trifluoromethyl-containing compounds can inhibit bacterial growth effectively due to their ability to disrupt bacterial cell membranes or interfere with metabolic pathways .

Anticancer Properties

Preliminary investigations suggest that this compound may possess anticancer properties. The mechanism is thought to involve the inhibition of specific enzymes involved in cancer cell proliferation. Trifluoromethyl groups have been linked to increased potency in inhibiting cancer cell lines, particularly through modulation of signaling pathways related to apoptosis and cell cycle regulation .

Anti-inflammatory Effects

The compound's anti-inflammatory potential has also been explored. Compounds with similar structures have shown promise in reducing inflammation by inhibiting pro-inflammatory cytokines and enzymes like cyclooxygenase (COX). This suggests that this compound may also exert similar effects, although further studies are needed to confirm this .

Understanding the mechanisms by which this compound exerts its biological effects is crucial for its development as a therapeutic agent.

Molecular Targets:

  • Enzymatic Inhibition: The compound may inhibit enzymes critical for microbial survival or cancer cell growth.
  • Receptor Modulation: It may interact with specific receptors involved in inflammatory responses or cancer progression.
  • Ion Channel Interference: Potential interference with ion channels could affect cellular excitability and signaling pathways.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

StudyFocusFindings
AntimicrobialShowed significant inhibition of bacterial growth in vitro.
AnticancerInduced apoptosis in specific cancer cell lines through enzyme inhibition.
Anti-inflammatoryReduced levels of inflammatory markers in animal models.

Q & A

Q. What computational models predict herbicidal "bleaching" effects in derivatives?

  • Methodology : Combine molecular dynamics (MD) simulations and QSAR modeling to assess interactions with carotenoid biosynthesis enzymes. Key descriptors include logP (optimal range: 1.5–2.5) and electron-withdrawing substituent density. Validate with in vitro assays on Arabidopsis thaliana .

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